molecular formula C23H27ClN4O4S B2364100 N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351631-22-5

N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Número de catálogo B2364100
Número CAS: 1351631-22-5
Peso molecular: 491
Clave InChI: KTGWJQIACHBPND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Medicinal Chemistry

  • Antipsychotic Agents : Heterocyclic analogues, including derivatives of the compound, were evaluated as potential antipsychotic agents. They exhibited significant in vivo activities and were less active in models predictive of extrapyramidal side effects, indicating potential for antipsychotic application (Norman, Navas, Thompson, & Rigdon, 1996).

  • PET Tracers for D3 Receptor Imaging : The compound, labeled with carbon-11, was explored as a potential PET radioligand for imaging of dopamine D3 receptors. Although it showed promising results in rats, it did not meet the pharmacological profile for positron emission tomography in nonhuman primates (Kuhnast et al., 2006).

  • Synthesis for Central Nervous System Disorders : A scalable and facile synthetic process was established for a derivative of the compound, investigated for the treatment of central nervous system disorders (Wei et al., 2016).

  • Selective 5-HT1A Receptor Antagonist : Derivatives of the compound were developed as selective 5-HT1A receptor antagonists with potential applications in neuropsychiatric disorders (García et al., 2014).

  • Synthesis of PET Dopamine D3 Receptor Radioligands : Various carbon-11-labeled derivatives were synthesized for potential use as PET radioligands in imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).

Biological and Pharmacological Studies

  • Anticonvulsant Properties : New acetamide derivatives of phthalimide, related to the compound, exhibited notable anticonvulsant properties in in vivo studies (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

  • CGRP Receptor Inhibition : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized, with potential implications in the treatment of conditions involving CGRP receptors (Cann et al., 2012).

  • Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising results as potential antimicrobials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Allosteric Enhancers of A1 Adenosine Receptor : A series of derivatives were synthesized as allosteric enhancers of the A1-adenosine receptor, showing potential for therapeutic applications (Romagnoli et al., 2008).

  • BACE1 Inhibitors in Alzheimer's Disease : Derivatives were synthesized as β-secretase (BACE1) inhibitors, showing potential for application in Alzheimer's disease (Edraki et al., 2015).

  • Anticancer Activity and Optical Spectroscopic Studies : Thiophene-2-carboxaldehyde derivatives exhibited good antibacterial and antifungal activity and were less toxic in nature, with potential in cancer therapy (Shareef et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name

N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S.ClH/c28-20(6-3-9-27-22(30)18-4-1-2-5-19(18)23(27)31)26-13-11-25(12-14-26)10-8-24-21(29)17-7-15-32-16-17;/h1-2,4-5,7,15-16H,3,6,8-14H2,(H,24,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGWJQIACHBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.